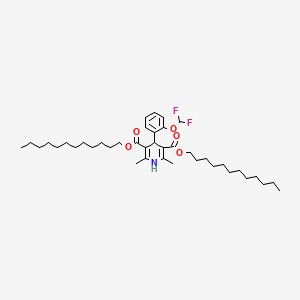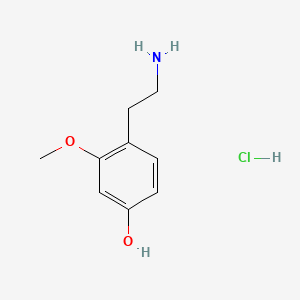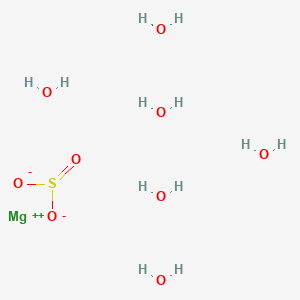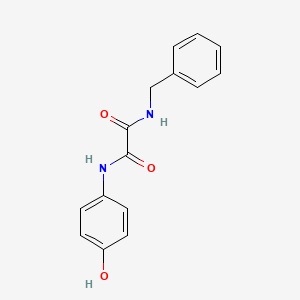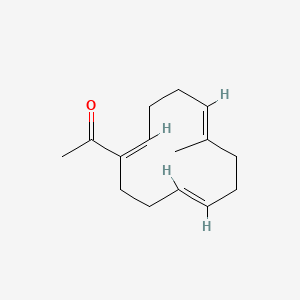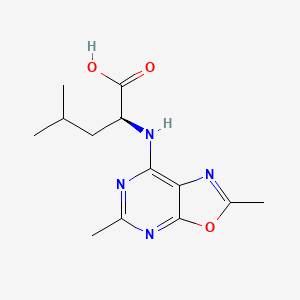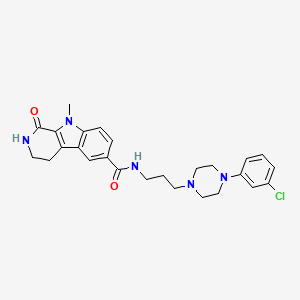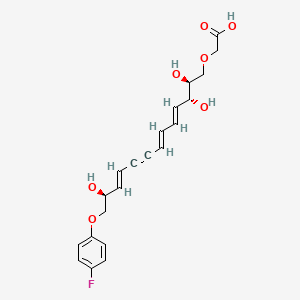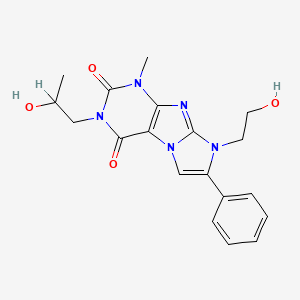
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- is a complex organic compound that belongs to the class of imidazo-purines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate purine derivatives, cyclization reactions can be employed to form the imidazo ring.
Substitution Reactions: Functional groups such as hydroxyethyl, hydroxypropyl, and phenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.
Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
化学反応の分析
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives involves interactions with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
類似化合物との比較
Similar Compounds
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: Basic structure without additional functional groups.
8-(2-Hydroxyethyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione: Lacks the hydroxypropyl and phenyl groups.
3-(2-Hydroxypropyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione: Lacks the hydroxyethyl and phenyl groups.
Uniqueness
The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
85592-18-3 |
|---|---|
分子式 |
C19H21N5O4 |
分子量 |
383.4 g/mol |
IUPAC名 |
6-(2-hydroxyethyl)-2-(2-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O4/c1-12(26)10-24-17(27)15-16(21(2)19(24)28)20-18-22(8-9-25)14(11-23(15)18)13-6-4-3-5-7-13/h3-7,11-12,25-26H,8-10H2,1-2H3 |
InChIキー |
IEBGBVWJCFRYHC-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=O)C2=C(N=C3N2C=C(N3CCO)C4=CC=CC=C4)N(C1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




